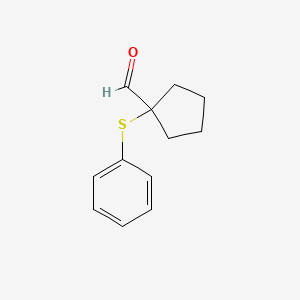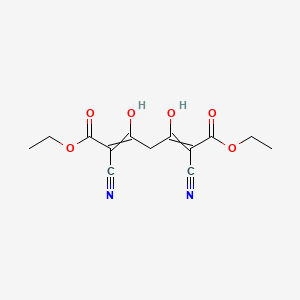
Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate is an organic compound with a complex structure that includes cyano, hydroxy, and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate typically involves multi-step organic reactions. One common method involves the reaction of diethyl malonate with cyanoacetic acid under basic conditions, followed by a series of condensation and hydrolysis reactions to introduce the cyano and hydroxy groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The cyano groups can be reduced to amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is effective for reducing cyano groups.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can react with the ester groups under basic conditions.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of alcohols or ethers.
科学研究应用
Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique functional groups.
作用机制
The mechanism of action of Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate involves its interaction with molecular targets through its functional groups. The cyano groups can form hydrogen bonds with biological macromolecules, while the hydroxy groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate: Similar in having hydroxy and ester groups but differs in the presence of iodine atoms.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Shares the cyano groups but has a quinone structure instead of an ester.
Uniqueness
Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate is unique due to its combination of cyano, hydroxy, and ester groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile compound in synthetic and applied chemistry.
属性
CAS 编号 |
116161-63-8 |
|---|---|
分子式 |
C13H14N2O6 |
分子量 |
294.26 g/mol |
IUPAC 名称 |
diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate |
InChI |
InChI=1S/C13H14N2O6/c1-3-20-12(18)8(6-14)10(16)5-11(17)9(7-15)13(19)21-4-2/h16-17H,3-5H2,1-2H3 |
InChI 键 |
PDCPNXWCQFQAGG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C(CC(=C(C#N)C(=O)OCC)O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


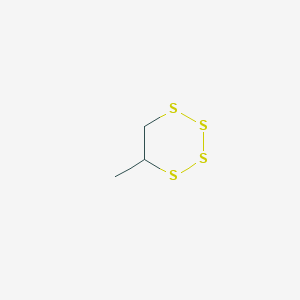
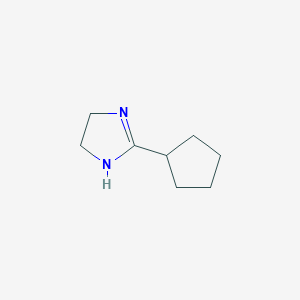


![N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine](/img/structure/B14312787.png)
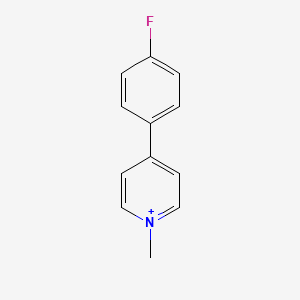
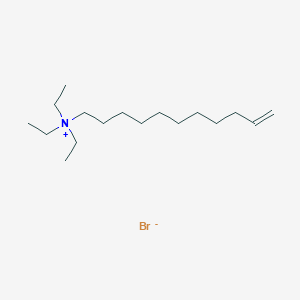
![6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14312801.png)
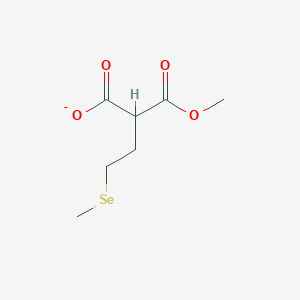
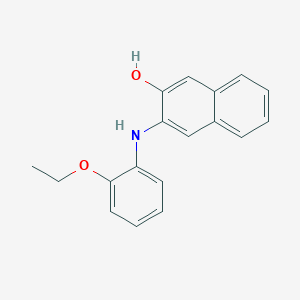
![2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole](/img/structure/B14312823.png)

![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
